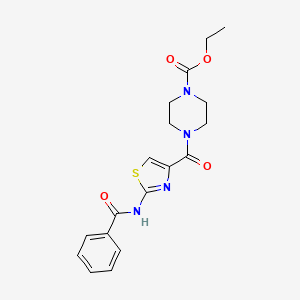

ethyl 4-(2-benzamido-1,3-thiazole-4-carbonyl)piperazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Ethyl 4-(2-benzamido-1,3-thiazole-4-carbonyl)piperazine-1-carboxylate” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with sulfur and nitrogen atoms . Thiazoles are significant in medicinal chemistry and are used as starting materials for the synthesis of a diverse range of heterocyclic analogues . These compounds have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .

Synthesis Analysis

The synthesis of such compounds involves several steps, including the formation of the thiazole ring and the attachment of various functional groups . The compounds are characterized by techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups attached to the thiazole ring. The thiazole ring itself consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds, rendering aromatic ring properties .Chemical Reactions Analysis

The thiazole ring is reactive due to its aromaticity. It has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions, etc., may take place . The substituents on the thiazole ring can significantly affect the outcomes of these reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on their specific structures. For example, the yield, melting point, and Rf value can be determined for each compound . The compounds can also be characterized by their IR and NMR spectra .Scientific Research Applications

Anticancer Activity

2-aminothiazole derivatives, which are structurally similar to your compound, have shown promising results in anticancer drug discovery . They have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .

Antimicrobial Activity

2-aminothiazole-4-carboxylate Schiff bases, which share a similar core structure with your compound, have shown significant antibacterial and antifungal potential . For example, compounds 2a and 2b showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa .

Anti-HIV Activity

Schiff bases, which can be synthesized from 2-aminothiazoles, have been found to exhibit anti-HIV activity .

Antioxidant Activity

Schiff bases derived from 2-aminothiazoles have also been found to exhibit antioxidant activity .

Anti-Inflammatory & Analgesic Agents

Schiff bases derived from 2-aminothiazoles have been found to exhibit anti-inflammatory and analgesic activities .

Antiviral Activity

2-aminothiazole derivatives have been found to possess antiviral activity .

Mechanism of Action

Target of Action

It’s known that 2-aminothiazole derivatives, which this compound is a part of, have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines .

Mode of Action

2-aminothiazole derivatives have been found to decrease drug resistance and reduce unpleasant side effects in the context of cancer treatment . This suggests that the compound may interact with its targets in a way that disrupts their normal function, leading to a decrease in the proliferation of cancer cells.

Biochemical Pathways

It’s known that 2-aminothiazole derivatives have broad pharmacological spectrum , suggesting that they may affect multiple biochemical pathways.

Result of Action

2-aminothiazole derivatives have shown significant antibacterial and antifungal potential , suggesting that this compound may also have similar effects.

Safety and Hazards

Future Directions

Thiazoles and their derivatives have a wide range of potential applications in medicinal chemistry due to their diverse biological activities . Future research could focus on designing and synthesizing new thiazole derivatives with improved therapeutic properties. The structure-activity relationship of these compounds could also be further explored .

properties

IUPAC Name |

ethyl 4-(2-benzamido-1,3-thiazole-4-carbonyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O4S/c1-2-26-18(25)22-10-8-21(9-11-22)16(24)14-12-27-17(19-14)20-15(23)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3,(H,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFWXWOLJAKENEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2=CSC(=N2)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B6488910.png)

![5-methyl-N-(4-methyl-1,3-thiazol-2-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B6488915.png)

![4-(2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamido)benzamide](/img/structure/B6488921.png)

![N-[(2-fluorophenyl)methyl]-6-(1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6488927.png)

![2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(3-methoxyphenyl)acetamide](/img/structure/B6488934.png)

![2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B6488938.png)

![N-(4-ethoxyphenyl)-2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamide](/img/structure/B6488949.png)

![8-[(4-chlorophenyl)methoxy]-2-(morpholin-4-yl)quinoline](/img/structure/B6488954.png)

![8-[(3-chlorophenyl)methoxy]-2-(morpholin-4-yl)quinoline](/img/structure/B6488960.png)

![N-(4-methylphenyl)-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide](/img/structure/B6488964.png)

![4-bromo-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B6488977.png)

![8-(4-fluorophenyl)-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B6488981.png)